molecular formula C6H9Cl2FN2 B595966 (6-Fluoropyridin-2-yl)methanamine dihydrochloride CAS No. 1257535-08-2

(6-Fluoropyridin-2-yl)methanamine dihydrochloride

Cat. No. B595966
Key on ui cas rn: 1257535-08-2
M. Wt: 199.05
InChI Key: IOTYEYLCBICDEB-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve 2-cyano-6-fluoropyridine (300 mg, 2.46 mmol) in absolute ethanol (12 mL). Add 10% Pd/C (93 mg) and concentrated HCl (0.614 mL, 7.37 mmol). Hydrogenate at 40 psi overnight. Filter through Celite® and concentrate to give the title compound as a solid (356 mg, 73%). MS (ES+) m/z: 127 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.614 mL
Type
reactant
Reaction Step Two
Name
Quantity
93 mg
Type
catalyst
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[N:4]=1)#[N:2].[ClH:10]>C(O)C.[Pd]>[ClH:10].[ClH:10].[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[N:4]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(#N)C1=NC(=CC=C1)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.614 mL
Type
reactant
Smiles
Cl
Name
Quantity
93 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCC1=NC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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